l-alpha-Cyclohexylglycine

描述

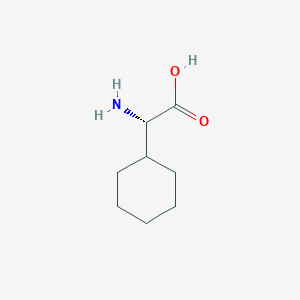

Cyclohexylglycyl is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a cyclohexyl group. This modification imparts distinct characteristics to the compound, making it valuable in research and industrial applications.

准备方法

合成路线和反应条件

环己基甘氨酰可以通过多种方法合成。一种常见的方法是在受控条件下将环己胺与甘氨酸反应。该反应通常需要催化剂并在水性介质中进行。 然后通过结晶或色谱技术纯化产物 .

工业生产方法

在工业环境中,环己基甘氨酰的生产通常涉及使用自动化反应器进行大规模合成。该工艺针对高产率和高纯度进行了优化,并实施了严格的质量控制措施。 工业生产也可能涉及使用高性能液相色谱 (HPLC) 等先进的纯化技术,以确保最终产品符合要求的标准 .

化学反应分析

反应类型

环己基甘氨酰会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的氧化物。

还原: 还原反应可以将其转化为不同的胺衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用氢化铝锂等还原剂。

取代: 卤化剂和其他亲电试剂用于取代反应.

主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生环己基甘氨酸氧化物,而还原可以产生环己胺衍生物 .

科学研究应用

Medicinal Chemistry

Pharmaceutical Intermediate

L-alpha-Cyclohexylglycine serves as an important pharmaceutical intermediate due to its ability to modulate biological activity through stereochemistry and molecular interactions. It is utilized in the synthesis of various drug candidates, particularly those targeting neurotransmitter receptors. Its structural similarity to glycine allows it to interact with glycine receptors in the central nervous system, influencing synaptic transmission and neuronal excitability .

Neurological Disorders

Research has indicated that derivatives of this compound can act as antagonists at certain neurotransmitter receptors. This property makes it a candidate for exploring treatments for neurological disorders such as epilepsy and anxiety. Studies have shown that modifications of this compound can enhance receptor activity modulation, which is crucial for developing effective therapeutic agents .

Structural Biology

Protein-Protein Interactions

this compound has been employed in studies investigating protein-protein interactions. Its incorporation into peptides can alter their conformation and stability, providing insights into the mechanisms underlying these interactions. For instance, studies have shown that substituting specific residues in peptides with this compound can significantly affect their biological activity .

Case Study: Anti-HIV Activity

In a study examining the anti-HIV activity of modified peptides, substitution of isoleucine with this compound resulted in a dramatic decrease in activity. This finding underscores the importance of hydrophobic interactions in peptide functionality and demonstrates how this compound can be used to probe structural requirements for biological activity .

Materials Science

Synthesis of Novel Materials

this compound is also being explored as a building block for synthesizing new materials with tailored properties, such as polymers and hydrogels. Its unique chemical structure allows for the development of materials with specific mechanical and thermal properties, which can be useful in various applications from drug delivery systems to tissue engineering .

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug synthesis for neurological disorders | Modulates receptor activity; potential therapeutic agent |

| Structural Biology | Investigating protein-protein interactions | Alters peptide conformation; affects biological activity |

| Materials Science | Development of polymers and hydrogels | Tailored properties for drug delivery and tissue engineering |

Biological Studies

Role in Biological Processes

this compound has been implicated in understanding various biological processes beyond its role as a pharmaceutical intermediate. Research indicates that it may influence enzyme activity and cellular signaling pathways, warranting further investigation into its potential roles in metabolic processes and disease mechanisms .

作用机制

环己基甘氨酰发挥作用的机制涉及与特定分子靶标的相互作用。它可以与酶和受体结合,调节其活性。 所涉及的途径通常包括信号转导和代谢过程,使其成为药理学研究中令人感兴趣的化合物 .

相似化合物的比较

类似化合物

环己基丙氨酸: 另一种带有环己基的甘氨酸衍生物。

环己基丝氨酸: 类似的结构,但具有一个羟基。

环己基缬氨酸: 含有带有环己基的缬氨酸主链

独特性

环己基甘氨酰的独特性在于其特定的结构修饰,赋予了其独特的化学和生物学性质。

生物活性

l-alpha-Cyclohexylglycine (CHG) is a non-canonical amino acid that has garnered attention for its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of CHG, focusing on its incorporation into peptides, effects on translation processes, and potential therapeutic applications.

- Chemical Formula : C13H23NO2

- Molecular Weight : 225.33 g/mol

- CAS Number : 14328-51-9

This compound functions primarily as an amino acid analog that can be incorporated into peptides during ribosomal translation. Its structure allows for the replacement of more common amino acids in peptide chains, which can alter the physicochemical properties and biological activities of the resulting peptides.

Incorporation into Peptides

Research has demonstrated that CHG can be efficiently charged onto tRNA and incorporated into peptides during translation. A study showed that CHG was integrated into various peptide sequences, highlighting its compatibility with the ribosomal machinery . This ability to substitute for natural amino acids opens avenues for designing novel peptides with enhanced or modified biological functions.

Neurotransmitter Modulation

CHG has been reported to exhibit properties akin to neurotransmitter modulation. Specifically, it acts as a glycine receptor agonist, which suggests potential applications in neurological disorders where glycine signaling is disrupted. Its structural similarity to glycine allows it to interact with glycine receptors, potentially influencing excitatory neurotransmission .

Antimicrobial Properties

In addition to its role in peptide synthesis, CHG has shown antimicrobial activity. Studies indicate that derivatives of cyclohexylglycine exhibit inhibitory effects against certain bacterial strains, suggesting a potential role in developing antimicrobial agents . The mechanism by which CHG exerts its antimicrobial effects is still under investigation but may involve disrupting bacterial cell membrane integrity.

Case Studies and Research Findings

- Peptide Translation Assays : In a series of experiments assessing the efficiency of various amino acid analogs in peptide synthesis, this compound was found to be effectively incorporated into peptides alongside other unnatural amino acids. This study highlighted the versatility of CHG in expanding the repertoire of amino acids available for peptide synthesis .

- Neuropharmacology Studies : A study focused on the effects of CHG on glycinergic neurotransmission demonstrated that it could enhance synaptic responses mediated by glycine receptors. This finding suggests its potential utility in treating conditions like hyperekplexia or other glycine receptor-related disorders .

- Antimicrobial Activity Assessment : Research evaluating the antimicrobial efficacy of CHG derivatives found significant activity against Gram-positive bacteria, indicating its potential as a scaffold for developing new antibiotics .

Data Summary

属性

IUPAC Name |

(2S)-2-amino-2-cyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMWSIDTKSNDCU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353118 | |

| Record name | l-alpha-cyclohexylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-51-9 | |

| Record name | (αS)-α-Aminocyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14328-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylglycine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014328519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-alpha-cyclohexylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYLGLYCINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59Q5O5615E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。